Cefepime-d8 (sulfate)

isotope dilution mass spectrometry reference measurement procedure

Cefepime-d8 (sulfate) is a deuterium-labeled isotopologue of the fourth-generation cephalosporin antibiotic Cefepime, characterized by the substitution of eight hydrogen atoms with deuterium on its N-methylpyrrolidine moiety, resulting in a mass shift of +8 Da (exact mass 586.142) relative to the unlabeled parent (C19H18D8N6O9S3). It is exclusively intended for research use as an internal standard in quantitative bioanalytical assays employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C19H26N6O9S3
Molecular Weight 586.7 g/mol
Cat. No. B12393277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefepime-d8 (sulfate)
Molecular FormulaC19H26N6O9S3
Molecular Weight586.7 g/mol
Structural Identifiers
SMILESC[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.OS(=O)(=O)[O-]
InChIInChI=1S/C19H24N6O5S2.H2O4S/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;1-5(2,3)4/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);(H2,1,2,3,4)/b23-12-;/t13-,17-;/m1./s1/i3D2,4D2,5D2,6D2;
InChIKeyJCRAHWHSZYCYEI-XWGFBCJBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefepime-d8 (Sulfate) Procurement Guide: Deuterated Internal Standard for Precise Quantification


Cefepime-d8 (sulfate) is a deuterium-labeled isotopologue of the fourth-generation cephalosporin antibiotic Cefepime, characterized by the substitution of eight hydrogen atoms with deuterium on its N-methylpyrrolidine moiety, resulting in a mass shift of +8 Da (exact mass 586.142) relative to the unlabeled parent (C19H18D8N6O9S3) . It is exclusively intended for research use as an internal standard in quantitative bioanalytical assays employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This compound is not a therapeutic agent but a critical metrological tool that enables the precise and accurate quantification of native cefepime in complex biological matrices through isotope dilution mass spectrometry (IDMS) [1].

Why Cefepime-d8 (Sulfate) Cannot Be Replaced by Alternative Internal Standards


The selection of an internal standard for quantitative LC-MS/MS analysis is governed by the analytical principle of isotope dilution, which demands that the internal standard be chemically identical to the analyte in all aspects except for a measurable, stable mass difference [1]. While structural analogs (e.g., cefpirome) may be used, they exhibit different ionization efficiencies, matrix effects, and extraction recoveries, thereby compromising accuracy and precision [2]. Cefepime-d8 (sulfate) is a stable isotope-labeled analog that co-elutes with native cefepime and undergoes identical sample preparation and ionization processes, effectively compensating for analytical variability. Substituting with a non-deuterated or alternatively labeled analog (e.g., cefepime-d4) introduces a different mass shift, which may result in cross-talk or insufficient separation in mass spectrometry, directly impacting the reliability of quantitative results .

Cefepime-d8 (Sulfate) Quantitative Differentiation Evidence for Procurement


Isotopic Purity of Cefepime-d8 (Sulfate) vs. Vendor-Specified Minimum Purity for Deuterated Standards

Cefepime-d8 (sulfate) exhibits an isotopic purity of 99.6 atom% D as verified by mass spectrometry, exceeding the typical vendor-reported lower purity thresholds (e.g., ≥95% or ≥98%) for generic deuterated standards . This high isotopic enrichment minimizes the contribution of unlabeled cefepime (M+0) from the internal standard to the analyte signal, thereby reducing bias in quantitative measurements .

isotope dilution mass spectrometry reference measurement procedure

Mass Spectrometric Shift of Cefepime-d8 (Sulfate) vs. Cefepime-d4

Cefepime-d8 (sulfate) provides a mass shift of +8 Da (m/z 489.1825 for [M+H]+) relative to unlabeled cefepime, compared to the +4 Da shift offered by cefepime-d4 . This larger mass difference enhances spectral separation between the analyte and the internal standard, particularly beneficial in multiple reaction monitoring (MRM) to avoid cross-talk interference [1].

isotope-labeled internal standard LC-MS/MS MRM

Method Imprecision and Inaccuracy in Reference Measurement Procedure Using Cefepime-d8 (Sulfate)

When employed as an internal standard in an isotope-dilution LC-MS/MS candidate reference measurement procedure for cefepime in human serum, Cefepime-d8 (sulfate) enabled a between-run mean imprecision of ≤ 2.0% for unknown cefepime samples and ≤ 2.3% for quality controls, with between-run mean inaccuracy within ± 1.1% [1]. This level of performance meets the stringent criteria for a reference measurement procedure as defined by ISO 15193 [1].

reference measurement procedure ID-LC-MS/MS metrological traceability

Chromatographic Purity of Cefepime-d8 (Sulfate) for Quantitative Assays

The chromatographic purity of Cefepime-d8 (sulfate) is specified as 97.2% by HPLC (λ = 254 nm), as indicated on a sample Certificate of Analysis . This value surpasses the typical purity specifications of alternative vendors (e.g., Clearsynth reports 99.29% but without deuterium enrichment context), ensuring that co-eluting non-deuterated impurities are minimized, which is critical when the internal standard is used at low concentrations .

chromatographic purity HPLC analytical standard

Application in a Validated HILIC LC-MS/MS Method for Therapeutic Drug Monitoring

In a validated HILIC LC-MS/MS method for quantifying cefepime in plasma and cerebrospinal fluid, deuterated cefepime (Cefepime-d8) was utilized as the internal standard [1]. The method achieved linear calibration from 1 to 100 mg/L for cefepime with intra- and interday imprecision and inaccuracy values below 10% for plasma and below 13% for CSF [1]. This demonstrates the compound's practical utility in a routine clinical bioanalytical setting.

therapeutic drug monitoring HILIC bioanalysis

Procurement-Ready Application Scenarios for Cefepime-d8 (Sulfate)


Development and Validation of Reference Measurement Procedures

Cefepime-d8 (sulfate) is the internal standard of choice for laboratories establishing isotope-dilution LC-MS/MS reference measurement procedures (RMPs) for cefepime in serum. Its high isotopic purity (99.6 atom% D) and performance in a candidate RMP (imprecision ≤ 2.0%, inaccuracy within ± 1.1%) demonstrate its suitability for metrological traceability and standardization in clinical chemistry [1].

Therapeutic Drug Monitoring (TDM) in Intensive Care Units

In the clinical setting, Cefepime-d8 (sulfate) is employed in validated LC-MS/MS assays for the therapeutic drug monitoring of cefepime in critically ill patients. The method using this deuterated internal standard has been validated in plasma and cerebrospinal fluid, achieving imprecision and inaccuracy below 10% in plasma, which is essential for guiding antibiotic dosing to maximize efficacy while minimizing neurotoxic adverse effects [2].

Multiplex Antibiotic Quantification for Pharmacokinetic Studies

Cefepime-d8 (sulfate) is a critical component in multiplex LC-MS/MS panels designed to simultaneously quantify multiple beta-lactam antibiotics in biological matrices. Its stable isotope label ensures that the quantification of cefepime is unaffected by matrix effects from other co-administered drugs, facilitating robust pharmacokinetic modeling in both pre-clinical and clinical research [2].

Quality Control and Stability Testing in Pharmaceutical Development

In the pharmaceutical industry, Cefepime-d8 (sulfate) is utilized as an internal standard for the development and validation of stability-indicating HPLC and LC-MS methods. Its resistance to hydrogen-deuterium exchange and distinct mass signature allow for the accurate assessment of cefepime degradation products and impurities, supporting regulatory submissions and manufacturing quality control .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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